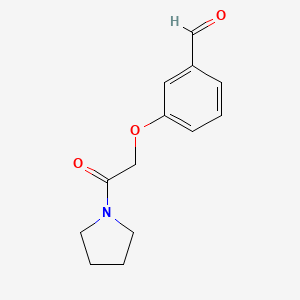
tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H24N4O3 and a molecular weight of 320.39 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 6-(methylcarbamoyl)pyridin-3-amine and tert-butyl 1-piperazinecarboxylate.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the piperazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butyl ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is structurally similar but lacks the methylcarbamoyl group.
tert-Butyl 4-(6-(dimethylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate: This compound has a dimethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
The uniqueness of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group, for example, can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C16H24N4O3 |
|---|---|
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)12-5-6-13(18-11-12)14(21)17-4/h5-6,11H,7-10H2,1-4H3,(H,17,21) |
Clave InChI |
ZDCHHKKRXLDHSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-](/img/structure/B13901849.png)
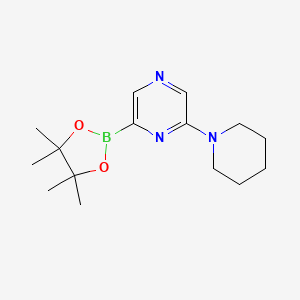
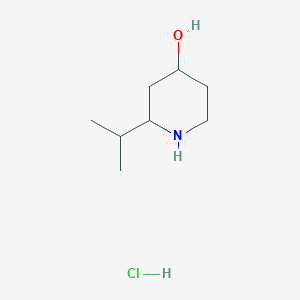

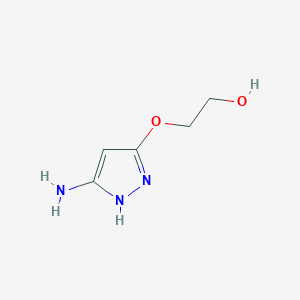
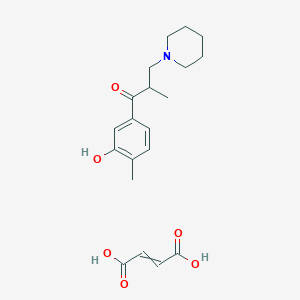
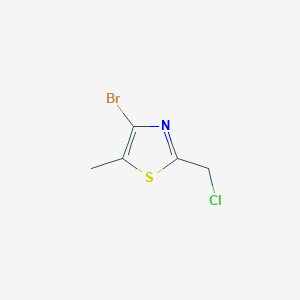
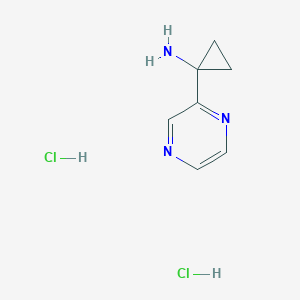

![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
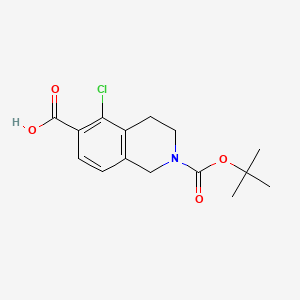
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
